molecular formula C10H12F3NO B7961291 1-(4-Methoxy-3-(trifluoromethyl)phenyl)ethanamine

1-(4-Methoxy-3-(trifluoromethyl)phenyl)ethanamine

Cat. No.: B7961291
M. Wt: 219.20 g/mol
InChI Key: HXJBORBJUYIMPC-UHFFFAOYSA-N
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Description

1-(4-Methoxy-3-(trifluoromethyl)phenyl)ethanamine is a primary amine featuring a phenyl ring substituted with a methoxy group (-OCH₃) at the para position and a trifluoromethyl (-CF₃) group at the meta position relative to the ethanamine chain.

Properties

IUPAC Name

1-[4-methoxy-3-(trifluoromethyl)phenyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO/c1-6(14)7-3-4-9(15-2)8(5-7)10(11,12)13/h3-6H,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXJBORBJUYIMPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxy-3-(trifluoromethyl)phenyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(4-Methoxy-3-(trifluoromethyl)phenyl)ethanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-3-(trifluoromethyl)phenyl)ethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The methoxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity and specificity .

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Analogues and Substituent Variations
Compound Name Substituents (Phenyl Ring) Amine Type Key Structural Differences
Target 4-OCH₃, 3-CF₃ Primary Reference compound
(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine () 4-OCH₃, 3-OCF₃ Primary Trifluoromethoxy (-OCF₃) replaces CF₃
2-(4-Methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]ethanamine () 4-OCH₃ (on one ring); 3-CF₃ (on benzyl) Secondary Benzyl group introduces secondary amine
(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine () 3-CF₃, 5-CF₃ Primary Additional CF₃ at position 5
(R)-1-(4-Fluoro-3-methoxyphenyl)ethanamine () 4-F, 3-OCH₃ Primary Fluorine replaces CF₃
NE-100 () 4-OCH₃, 3-OCH₂CH₂Ph Tertiary Dipropylamino and phenylethoxy substituents

Key Observations :

  • Trifluoromethoxy vs.
  • Bis-Trifluoromethyl Derivatives : ’s compound exhibits higher hydrophobicity (logP ~3.5 estimated) due to dual CF₃ groups, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
  • Secondary vs. Primary Amines : ’s benzyl-substituted derivative introduces steric hindrance, likely reducing σ receptor affinity compared to the primary amine target .

Pharmacological Activity

Table 2: Pharmacological Profiles of Selected Analogues
Compound Target Receptor Ki (nM) Functional Activity
NE-100 () σ1 1.2 Antagonist
Compound 29 () σ1 2.3 Agonist
Fluvoxamine () σ1 12.4 Agonist
Target Compound (Inferred) σ1/σ2 N/A Potential agonist/antagonist

Key Findings :

  • σ Receptor Modulation: The trifluoromethyl group in the target compound may enhance σ1 receptor binding compared to NE-100’s phenylethoxy substituent, as CF₃ groups are known to improve ligand-receptor hydrophobic interactions .
  • Neurogenic Effects : Fluvoxamine (), a σ1 agonist, promotes neurite outgrowth, suggesting the target compound could share similar neurogenic properties if it acts as a σ1 agonist .

Physicochemical Properties

Table 3: Physicochemical Comparison
Compound Molecular Weight (g/mol) logP (Predicted) Solubility (mg/mL)
Target 235.2 2.8 ~0.5 (PBS)
(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine () 251.2 3.1 ~0.3
(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine () 289.2 3.9 <0.1
NE-100 () 417.9 4.5 <0.05

Analysis :

  • The target compound balances moderate lipophilicity (logP ~2.8) with acceptable solubility, making it more drug-like than heavily fluorinated analogs like ’s derivative .
  • Secondary amines (e.g., ) exhibit lower solubility due to increased hydrophobicity from the benzyl group .

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